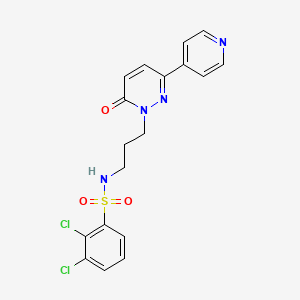
2,3-dichloro-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dichloro-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H16Cl2N4O3S and its molecular weight is 439.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Dichloro group : Enhances lipophilicity and may influence receptor binding.
- Pyridazinone moiety : Known for various pharmacological effects.
- Benzenesulfonamide : Commonly associated with antimicrobial properties.
Molecular Formula
Molecular Weight
Antimicrobial Activity
Research indicates that sulfonamide derivatives often exhibit significant antimicrobial properties. A study on related compounds demonstrated that modifications in the sulfonamide structure can enhance efficacy against various bacterial strains. For instance, the introduction of halogen atoms (like chlorine) has been shown to improve antibacterial activity by altering membrane permeability and inhibiting enzyme functions critical for bacterial survival .
Anticancer Properties
The pyridazinone structure is particularly noteworthy for its anticancer potential. In vitro studies have shown that compounds with similar scaffolds exhibit cytotoxic effects against cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis through the activation of caspase pathways .
Case Studies
-
In Vitro Cytotoxicity Assays :
- A series of experiments evaluated the cytotoxic effects of sulfonamide derivatives on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results indicated that compounds with a pyridazinone core exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.
- Synergistic Effects :
The biological activity of 2,3-dichloro-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzenesulfonamide can be hypothesized as follows:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleotide synthesis, which are crucial for cell proliferation.
- Receptor Interaction : The dichloro and pyridazinone groups may facilitate binding to specific receptors or transport proteins, enhancing cellular uptake and efficacy.
Table 1: Summary of Biological Activities
Future Directions
Further research is required to explore:
- Structure-activity relationships (SAR) to optimize efficacy and reduce toxicity.
- In vivo studies to assess pharmacokinetics and therapeutic potential.
- Mechanistic studies to elucidate specific pathways affected by this compound.
Propriétés
IUPAC Name |
2,3-dichloro-N-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O3S/c19-14-3-1-4-16(18(14)20)28(26,27)22-9-2-12-24-17(25)6-5-15(23-24)13-7-10-21-11-8-13/h1,3-8,10-11,22H,2,9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIALLJVEYRDLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














